molecular formula C7H2F2N2O B2774270 3,5-Difluoro-4-formylpyridine-2-carbonitrile CAS No. 2256060-22-5

3,5-Difluoro-4-formylpyridine-2-carbonitrile

Cat. No.: B2774270
CAS No.: 2256060-22-5
M. Wt: 168.103
InChI Key: IFVISDOCOQUVFB-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-formylpyridine-2-carbonitrile is a chemical compound with the molecular formula C7H2F2N2O and a molecular weight of 168.1 g/mol It is a derivative of pyridine, characterized by the presence of two fluorine atoms, a formyl group, and a carbonitrile group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the fluorination of pyridine derivatives followed by formylation and cyanation reactions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluoro-4-formylpyridine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: 3,5-Difluoro-4-carboxypyridine-2-carbonitrile.

    Reduction: 3,5-Difluoro-4-formylpyridine-2-amine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Difluoro-4-formylpyridine-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-formylpyridine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets .

Comparison with Similar Compounds

  • 3,5-Difluoropyridine-2-carbonitrile
  • 3,5-Difluoro-4-formylpyridine
  • 3,5-Difluoro-2-formylpyridine

Comparison: 3,5-Difluoro-4-formylpyridine-2-carbonitrile is unique due to the simultaneous presence of fluorine atoms, a formyl group, and a carbonitrile group on the pyridine ring.

Properties

IUPAC Name

3,5-difluoro-4-formylpyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F2N2O/c8-5-2-11-6(1-10)7(9)4(5)3-12/h2-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVISDOCOQUVFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)C#N)F)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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